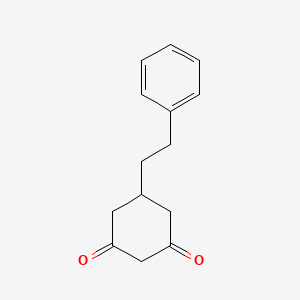

5-(2-Phenylethyl)cyclohexane-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-phenylethyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOUATMIQOOZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700694 | |

| Record name | 5-(2-Phenylethyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107619-38-5 | |

| Record name | 5-(2-Phenylethyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-(2-Phenylethyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the target compound 5-(2-Phenylethyl)cyclohexane-1,3-dione. The information presented herein is curated for researchers and professionals in the fields of organic synthesis and drug development.

Synthesis of this compound

A robust and efficient synthesis of this compound can be achieved through a multi-step process involving a Michael addition followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation. This synthetic approach offers a high degree of control and scalability.

Proposed Synthetic Pathway

The synthesis commences with the Michael addition of diethyl malonate to phenethyl vinyl ketone. The resulting adduct then undergoes an intramolecular Dieckmann condensation to form a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation yield the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Michael Addition of Diethyl Malonate to Phenethyl Vinyl Ketone

-

To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 0.1 mol of sodium in 50 mL of absolute ethanol) in a three-necked flask equipped with a dropping funnel and a condenser, add diethyl malonate (16 g, 0.1 mol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add phenethyl vinyl ketone (16 g, 0.1 mol) dropwise to the solution over a period of 30 minutes, maintaining the temperature below 30°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Michael adduct.

Step 2: Intramolecular Dieckmann Condensation

-

Dissolve the crude Michael adduct from Step 1 in 100 mL of dry toluene.

-

Add sodium ethoxide (8.2 g, 0.12 mol) to the solution.

-

Heat the mixture to reflux for 6 hours.

-

Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis and Decarboxylation

-

To the crude cyclic β-keto ester from Step 2, add 100 mL of a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2.

-

Heat the acidified mixture to reflux for 2 hours to effect decarboxylation.

-

Cool the mixture to room temperature, which should result in the precipitation of the crude product.

-

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound (CAS No: 107619-38-5) can be confirmed by a combination of spectroscopic and physical methods.

Predicted and Experimental Data

The following table summarizes the expected and, where available, reported characterization data for the target compound.

| Parameter | Expected/Reported Value |

| Molecular Formula | C₁₄H₁₆O₂ |

| Molecular Weight | 216.28 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.15 (m, 5H, Ar-H), 3.50 (s, enolic CH), 2.80-2.60 (m, 4H, Ar-CH₂-CH₂-), 2.50-2.20 (m, 5H, cyclohexanedione protons) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 204 (C=O), 190 (enolic C-OH), 141 (Ar-C), 128.5 (Ar-CH), 128.4 (Ar-CH), 126.2 (Ar-CH), 108 (enolic C-H), 45 (CH₂), 38 (CH), 33 (CH₂), 30 (CH₂) |

| IR (KBr, cm⁻¹) | 3400-2500 (br, O-H, enol), 2930 (C-H, sp³), 1600 (C=O, conjugated), 1580 (C=C, enol) |

| Mass Spectrum (EI) | m/z 216 (M⁺), 105 (C₈H₉⁺), 91 (C₇H₇⁺) |

Characterization Workflow

A logical workflow for the characterization of the synthesized compound is outlined below.

Caption: Logical workflow for the characterization of this compound.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to optimize the described protocols to suit their specific laboratory conditions and requirements.

An In-depth Technical Guide to the Chemical Properties of 5-(2-Phenylethyl)cyclohexane-1,3-dione

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-(2-Phenylethyl)cyclohexane-1,3-dione. The information is intended for researchers, scientists, and professionals in drug development.

Core Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be extrapolated from its chemical structure and data on closely related analogs.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5-Phenylcyclohexane-1,3-dione |

| CAS Number | 107619-38-5 | 493-72-1 |

| Molecular Formula | C14H16O2 | C12H12O2 |

| Molecular Weight | 216.28 g/mol | 188.22 g/mol |

| PSA (Polar Surface Area) | 34.14 Ų | 34.14 Ų |

| LogP | 2.56 | 2.09 |

| Melting Point | Not available | 188 °C |

| Boiling Point | Not available | 356.5 °C at 760 mmHg |

Data for 5-Phenylcyclohexane-1,3-dione is provided for comparative purposes.

Synthesis and Experimental Protocols

A common approach involves the Michael addition of a nucleophile to a chalcone, followed by cyclization. For this compound, this would likely involve the reaction of a suitable phenylethyl-substituted α,β-unsaturated ketone with a malonic ester, followed by decarboxylation and cyclization.

Alternatively, a multi-component reaction could be employed. A patent for the preparation of 5-phenyl substituted cyclohexane-1,3-dione derivatives describes a process involving the condensation of a benzaldehyde derivative with a malonic acid ester to form a benzylidenemalonate, which is then condensed with an acetoacetic acid ester.[1]

Generalized Experimental Workflow for the Synthesis of 5-Arylcyclohexane-1,3-diones:

Caption: Generalized synthesis workflow for 5-arylcyclohexane-1,3-dione derivatives.

Spectral Characterization

Specific spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not available in the searched databases. However, spectral information for analogous compounds provides an indication of the expected signals. For instance, PubChem contains NMR and mass spectrometry data for 5,5-Dimethyl-2-(2-oxo-2-phenylethyl)cyclohexane-1,3-dione.[2]

Reactivity and Potential Biological Activity

The reactivity of this compound is expected to be characteristic of β-diketones, which can undergo a variety of reactions including enolization, alkylation, and condensation.

The cyclohexane-1,3-dione scaffold is a key structural feature in a range of biologically active molecules.[3][4] Derivatives of this core have been investigated for various therapeutic applications.

Potential Biological Activities of Cyclohexane-1,3-dione Derivatives:

-

Anticancer Activity: Several studies have explored cyclohexane-1,3-dione derivatives as potential anticancer agents.[5][6][7] Some have shown inhibitory activity against receptor tyrosine kinases like c-Met, which are implicated in the proliferation of cancer cells.[5][8]

-

Antimicrobial Activity: The cyclohexane-1,3-dione core has been incorporated into molecules with antibacterial properties.[9]

-

Herbicidal Activity: Certain 2-acyl-cyclohexane-1,3-dione derivatives are known to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant metabolism, leading to herbicidal effects.[10]

While no specific biological studies on this compound were found, its structural similarity to other biologically active cyclohexane-1,3-diones suggests it could be a candidate for screening in various biological assays.

Potential Mechanism of Action as a Kinase Inhibitor:

The following diagram illustrates a hypothetical interaction of a cyclohexane-1,3-dione derivative with the ATP binding site of a kinase, a common mechanism for kinase inhibitors.

Caption: Hypothetical binding of a cyclohexane-1,3-dione inhibitor to a kinase active site.

Conclusion

This compound is a molecule of interest due to the established biological significance of the cyclohexane-1,3-dione scaffold. While specific experimental data for this compound is sparse, this guide provides a framework for its potential chemical properties, synthesis, and biological evaluation based on the extensive research conducted on its analogs. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications in drug discovery and development.

References

- 1. CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives - Google Patents [patents.google.com]

- 2. 5,5-Dimethyl-2-(2-oxo-2-phenylethyl)cyclohexane-1,3-dione | C16H18O3 | CID 4310117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. mdpi.com [mdpi.com]

The Biological Versatility of 5-Substituted Cyclohexane-1,3-dione Scaffolds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclohexane-1,3-dione framework represents a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its synthetic tractability allows for the introduction of diverse substituents, leading to a wide array of derivatives with potential therapeutic applications. This technical guide provides an in-depth overview of the biological activities of 5-substituted cyclohexane-1,3-dione derivatives, with a particular focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. While this guide encompasses the broader class of 5-substituted derivatives, it is important to note a relative scarcity of publicly available data specifically on the biological activities of 5-(2-phenylethyl)cyclohexane-1,3-dione derivatives. The principles, experimental methodologies, and observed biological effects described herein for related analogues offer valuable insights for the exploration of this specific chemical space.

Anticancer and Cytotoxic Activity

Derivatives of cyclohexane-1,3-dione have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of representative cyclohexane-1,3-dione derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-Triazine derivatives | A549 (Lung), H460 (Lung), HT-29 (Colon), MKN-45 (Gastric), U87MG (Glioblastoma), SMMC-7721 (Hepatocellular) | Single-digit µM range | [1] |

| Tetrahydrobenzo[b]thiophene derivatives | Various | High cytotoxicity observed | [2] |

| Fused Pyran derivatives | Various | High inhibition observed | |

| 5,5-Diarylhydantoin derivatives | COX-2 expressing lines | 0.077 | [3] |

Signaling Pathways in Anticancer Activity

Several studies suggest that cyclohexane-1,3-dione derivatives exert their anticancer effects by modulating critical signaling pathways. One of the key targets identified is the c-Met receptor tyrosine kinase, which is often dysregulated in various cancers. Inhibition of c-Met can disrupt downstream signaling cascades involved in cell growth, proliferation, and metastasis.

Caption: Inhibition of the c-Met signaling pathway.

Antimicrobial Activity

Cyclohexane-1,3-dione derivatives have also been investigated for their potential as antimicrobial agents. Studies have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for representative cyclohexane-1,3-dione derivatives against various microorganisms. The MIC is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | Gram-positive and Gram-negative bacteria, Fungi | Variable | [4] |

| 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione | Mycobacterium tuberculosis H37Rv | Equivalent to some standard ATDs | [5] |

| Indole derivatives with 1,2,4-triazole | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 | [6] |

| 4H-pyran-4-ylidene derivatives | Gram-positive bacteria | 12.5-25 | [7] |

Enzyme Inhibition

The structural features of cyclohexane-1,3-diones make them suitable candidates for interacting with the active sites of various enzymes. This has led to their investigation as inhibitors of several enzyme classes.

Key Enzyme Targets and Inhibition Data

| Enzyme Target | Compound Class | Inhibition Data (IC50/Ki) | Reference |

| c-Met Tyrosine Kinase | 1,2,4-Triazine derivatives | 0.24 to 9.36 nM | [1] |

| p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | 2-Acyl-cyclohexane-1,3-diones | 0.18 ± 0.02 µM (for a C11 alkyl side chain derivative) | [8] |

| Cyclooxygenase-2 (COX-2) | 5,5-Diarylhydantoin derivatives | 0.077 µM | [3] |

| Carboxylesterases | Benzil and heterocyclic analogues | Ki of 1 nM for 2,2'-naphthil | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for key experiments cited in the literature for the evaluation of cyclohexane-1,3-dione derivatives.

General Synthesis of 5-Substituted Cyclohexane-1,3-dione Derivatives

A common synthetic route to 5-substituted cyclohexane-1,3-diones involves the Michael addition of a suitable donor to an α,β-unsaturated ketone, followed by cyclization. For 5-aryl derivatives, a typical procedure is the reaction of an appropriate chalcone with a malonic ester derivative in the presence of a base.

References

- 1. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Cytotoxicity of Heterocyclic Compounds Derived from Cyclohexane-1,3-Dione [scirp.org]

- 3. Design, Synthesis and Biological Evaluation of New 5,5-Diarylhydantoin Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. In vitro antimycobacterial activity of 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione: a new chemical entity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. turkjps.org [turkjps.org]

- 7. biorxiv.org [biorxiv.org]

- 8. mdpi.com [mdpi.com]

Spectroscopic Analysis of 5-(2-Phenylethyl)cyclohexane-1,3-dione: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-(2-Phenylethyl)cyclohexane-1,3-dione, a diketone of interest in synthetic chemistry and drug discovery. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 3.50 | t | 1H | Methine proton (CH at C5) |

| ~ 2.80 - 2.60 | m | 4H | Methylene protons (CH₂ at C2, C4, C6) |

| ~ 2.70 | t | 2H | Benzylic protons (Ar-CH₂) |

| ~ 1.90 | q | 2H | Ethyl protons (Ar-CH₂-CH₂) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 203.0 | Carbonyl carbons (C1, C3) |

| ~ 141.0 | Quaternary aromatic carbon (C-Ar) |

| ~ 128.5 | Aromatic carbons (CH-Ar) |

| ~ 126.0 | Aromatic carbon (CH-Ar) |

| ~ 50.0 | Methylene carbons (C2, C6) |

| ~ 45.0 | Methine carbon (C5) |

| ~ 38.0 | Methylene carbon (C4) |

| ~ 33.0 | Benzylic carbon (Ar-CH₂) |

| ~ 31.0 | Ethyl carbon (Ar-CH₂-CH₂) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Strong | Aliphatic C-H stretch |

| ~ 1715 | Strong | C=O stretch (saturated ketone)[1][2] |

| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

Mass Spectrometry (MS)

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 230 | [M]⁺ (Molecular Ion) |

| 139 | [M - C₆H₅CH₂CH₂]⁺ |

| 105 | [C₆H₅CH₂CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[3]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3]

-

Gently vortex or sonicate the mixture to ensure complete dissolution.[3]

-

Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[3]

-

Wipe the exterior of the NMR tube with a lint-free tissue and cap it securely.[3]

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.[3]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[3]

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[3]

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay, and initiate data acquisition.[3]

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid sample into a fine powder using an agate mortar and pestle.

-

Mix the powdered sample with dry potassium bromide (KBr) in a ratio of approximately 1:100 (sample:KBr).

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

For a thermally stable and volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.[4]

-

The sample is introduced through a heated inlet and vaporized.[5]

-

In the ion source, the gaseous molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.[4]

Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for NMR, IR, and MS analyses.

References

An In-depth Technical Guide to the Discovery and Isolation of Novel Cyclohexane-1,3-dione Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel cyclohexane-1,3-dione compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the synthesis of these compounds, their biological activities, and the experimental protocols utilized in their study.

Introduction to Cyclohexane-1,3-dione Compounds

Cyclohexane-1,3-dione and its derivatives represent a significant class of organic compounds that are pivotal as building blocks in the synthesis of a wide array of biologically active molecules.[1] The unique structural characteristics of the cyclohexane-1,3-dione scaffold, particularly the presence of highly active methylene and dicarbonyl groups, make it a versatile precursor for synthesizing various natural products and heterocyclic compounds.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and herbicidal properties.[3][4][5]

Synthesis of Novel Cyclohexane-1,3-dione Derivatives

The synthesis of novel cyclohexane-1,3-dione derivatives often involves classical organic reactions such as the Michael addition and Claisen condensation, as well as more modern synthetic strategies.

Synthesis of 2-[2-(Aryl)hydrazono]cyclohexane-1,3-dione Ligands

A notable synthetic route involves the diazotization of aromatic amines followed by a coupling reaction with cyclohexane-1,3-dione. This method has been successfully employed to synthesize novel ligands and their metal complexes with potential antibacterial activity.[3]

Michael Addition for the Synthesis of Anticancer Agents

The Michael addition reaction is a key strategy for synthesizing cyclohexane-1,3-dione derivatives with potential anticancer properties. This approach involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, leading to the formation of a C-C bond and the construction of the desired molecular framework.[4]

One-Pot Synthesis of 2-(Aryloxyacetyl)cyclohexane-1,3-diones as Herbicides

An efficient one-pot synthesis has been developed for 2-(aryloxyacetyl)cyclohexane-1,3-diones, which act as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides. This method utilizes N,N'-carbonyldiimidazole (CDI), triethylamine, and acetone cyanohydrin in a straightforward procedure.[6]

Quantitative Data on Novel Cyclohexane-1,3-dione Compounds

The following tables summarize the quantitative data for representative novel cyclohexane-1,3-dione compounds, including their synthetic yields, physical properties, and biological activities.

Table 1: Synthesis and Physicochemical Properties of Novel Cyclohexane-1,3-dione Derivatives

| Compound Name | Synthetic Method | Yield (%) | Melting Point (°C) | Molecular Formula | Reference |

| 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione (L¹) | Diazotization and Coupling | 77.0 | 330 | C₁₃H₁₄N₂O₃ | [7] |

| 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione (L²) | Diazotization and Coupling | - | - | C₁₂H₁₁N₃O₄ | [3] |

| 5,5-dimethyl-2-(3-oxo-1-phenyl-3-(p-tolyl)propyl)cyclohexane-1,3-dione (5c) | Michael Addition | 69 | - | C₂₄H₂₆O₃ | [4] |

| 2-(2-((1-Bromonaphthalen-2-yl)oxy)acetyl)-3-hydroxycyclohex-2-en-1-one (II-13) | One-Pot Synthesis | - | - | C₁₈H₁₅BrO₄ | [6] |

Table 2: Biological Activity of Novel Cyclohexane-1,3-dione Derivatives

| Compound | Target/Assay | Activity | Value | Reference |

| [Zn(L¹)(OAc)₂(H₂O)₂]·3H₂O | Antibacterial (E. coli) | Inhibition Zone | - | [3] |

| [Cu(L²)₂]·2NO₃·1.5DMF·H₂O | Antibacterial (E. coli) | Inhibition Zone | - | [3] |

| 5c | Anticancer (MCF-7) | LC₅₀ | 10.31±0.003 µg/ml | [4] |

| 5c | Antimicrobial | MIC | 2.5 mg/ml | [4] |

| II-13 | Herbicidal (AtHPPD inhibition) | IC₅₀ | - | [6] |

| 2-acyl-cyclohexane-1,3-dione with C₁₁ alkyl side chain (5d) | Herbicidal (HPPD inhibition) | I₅₀app | 0.18 ± 0.02 μM | [5][8] |

| Sulcotrione (commercial herbicide) | Herbicidal (HPPD inhibition) | I₅₀app | 0.25 ± 0.02 μM | [5][8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key cyclohexane-1,3-dione compounds.

Synthesis of 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione (L¹)

-

A solution of 3-methoxyaniline (1.23 g, 10 mmol) in hydrochloric acid (2.5 mL) is prepared.

-

An aqueous solution of sodium nitrite (0.69 g, 10 mmol in 10 mL of water) is added to the aniline solution and stirred at 0 °C (273 K) for 1 hour to form the diazonium salt.

-

An ethanol solution of cyclohexane-1,3-dione (1.12 g, 10 mmol in 10 mL of ethanol) is then added to the reaction mixture.

-

The mixture is stirred for 4 hours at 0 °C.

-

The resulting solid product is collected by filtration, washed with water, and dried.

-

The crude product is purified by crystallization from ethanol to yield the final compound.[7]

General Procedure for Michael Addition Synthesis of 5,5-dimethyl-2-(3-oxo-1,3-diarylpropyl)cyclohexane-1,3-dione Derivatives

-

A mixture of an appropriate chalcone (1 mmol) and dimedone (1 mmol) is dissolved in a suitable solvent.

-

A catalytic amount of a base (e.g., piperidine) is added to the solution.

-

The reaction mixture is stirred at room temperature for a specified time until the reaction is complete (monitored by TLC).

-

The solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography on silica gel using an appropriate eluent to afford the desired product.[4]

One-Pot Synthesis of 2-(Aryloxyacetyl)cyclohexane-1,3-diones

-

To a solution of an appropriate aryloxyacetic acid (1.0 mmol) in dry dichloromethane (10 mL), N,N'-carbonyldiimidazole (CDI) (1.2 mmol) is added.

-

The mixture is stirred at room temperature for 1 hour.

-

Cyclohexane-1,3-dione (1.2 mmol) and triethylamine (2.0 mmol) are then added to the reaction mixture.

-

After stirring for 30 minutes, acetone cyanohydrin (1.5 mmol) is added.

-

The reaction is stirred at room temperature for an additional 4-6 hours.

-

The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography to give the pure 2-(aryloxyacetyl)cyclohexane-1,3-dione.[6]

Visualization of Pathways and Workflows

The following diagrams illustrate key signaling pathways targeted by cyclohexane-1,3-dione derivatives and a general workflow for their discovery and isolation.

Caption: A generalized workflow for the discovery and isolation of novel compounds.

Caption: The c-Met signaling cascade and the point of inhibition.

Caption: Inhibition of the HPPD enzyme by 2-acyl-cyclohexane-1,3-diones.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Efficient One-Pot Synthesis of 2-(Aryloxyacetyl)cyclohexane-1,3-diones as Herbicidal 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

theoretical and computational studies of 5-(2-Phenylethyl)cyclohexane-1,3-dione

An In-Depth Technical Guide to the Theoretical and Computational Study of 5-(2-Phenylethyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive theoretical and computational overview of this compound, a molecule of interest within the broader class of cyclohexane-1,3-dione derivatives. Due to the limited direct experimental and computational data on this specific compound, this guide synthesizes information from closely related analogues to project its physicochemical properties, potential biological activities, and to propose a robust computational research framework.

Introduction: The Cyclohexane-1,3-dione Scaffold

The cyclohexane-1,3-dione skeleton is a significant pharmacophore in medicinal chemistry, appearing in a variety of natural and synthetic compounds.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, antibacterial, and herbicidal properties.[1][2][3] Their mode of action is often attributed to the ability to chelate metal ions within the active sites of enzymes, such as 4-hydroxyphenylpyruvate deoxygenase (HPPD).[1][3] This guide focuses on this compound, a derivative with potential for novel biological applications, and outlines a theoretical and computational approach to its study.

Synthesis and Spectroscopic Characterization

Proposed Synthesis Protocol

A plausible synthesis would involve the Michael addition of a phenylethyl group donor to a suitable cyclohexane-1,3-dione precursor. The reaction would likely be base-catalyzed, using a non-nucleophilic base to deprotonate the cyclohexane-1,3-dione at the 2-position, followed by nucleophilic attack on a phenylethyl halide or a similar electrophile.

Predicted Spectroscopic Data

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics can be anticipated.[5][6]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, methylene protons of the ethyl linker, and protons of the cyclohexane ring. |

| ¹³C NMR | Resonances for the carbonyl carbons of the dione, aromatic carbons, and aliphatic carbons of the cyclohexane and ethyl moieties. |

| FT-IR | Characteristic absorption bands for C=O stretching of the ketone groups, C-H stretching of aromatic and aliphatic groups, and C=C stretching of the phenyl ring. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |

Computational and Theoretical Framework

A robust in silico investigation is crucial to predict the properties and potential biological activity of this compound. The following workflow outlines a comprehensive computational study.

Caption: Proposed computational workflow for the theoretical study of this compound.

Density Functional Theory (DFT) Calculations

DFT studies are essential for understanding the electronic structure and reactivity of the molecule.

-

Experimental Protocol:

-

The 3D structure of this compound is generated using molecular modeling software.

-

Geometry optimization is performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)).

-

From the optimized geometry, electronic properties like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) are calculated.[6]

-

Vibrational frequencies are calculated to simulate the IR spectrum and confirm the structure as a true minimum on the potential energy surface.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling can establish a mathematical relationship between the structural features of a series of cyclohexane-1,3-dione derivatives and their biological activity.[7]

-

Experimental Protocol:

-

A dataset of cyclohexane-1,3-dione derivatives with known biological activity (e.g., IC₅₀ values) is compiled.[7]

-

A variety of molecular descriptors (e.g., topological, electronic, physicochemical) are calculated for each molecule.

-

A regression model is built to correlate the descriptors with the biological activity.

-

The model is validated using statistical methods, and the activity of this compound is predicted.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mechanism and affinity.

-

Experimental Protocol:

-

The 3D structure of a potential protein target (e.g., a tyrosine kinase or HPPD) is obtained from the Protein Data Bank.

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

The structure of this compound is prepared for docking.

-

Docking simulations are performed to predict the binding pose and score. The results are analyzed to identify key interactions.

-

Potential Biological Activity

Derivatives of cyclohexane-1,3-dione have shown promise in several therapeutic areas.

Anticancer Activity

Several studies have reported the potential of cyclohexane-1,3-dione derivatives as anticancer agents, particularly as inhibitors of tyrosine kinases.[2] These enzymes are often dysregulated in cancer, and their inhibition can block tumor growth and proliferation.

References

- 1. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 5,5-Dimethyl-2-(2-oxo-2-phenylethyl)cyclohexane-1,3-dione | C16H18O3 | CID 4310117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Molecular structure analysis and spectroscopic characterization of 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Cyclohexane-1,3-dione Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclohexane-1,3-dione and its analogs represent a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates for drug discovery and development. Their synthetic tractability allows for the generation of diverse chemical libraries, which have been explored for various therapeutic applications. This technical guide provides an in-depth overview of the key molecular targets of cyclohexane-1,3-dione analogs, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Anticancer Activity: Targeting Receptor Tyrosine Kinases

A primary therapeutic focus for cyclohexane-1,3-dione analogs is in the realm of oncology, where they have demonstrated potent inhibitory activity against several receptor tyrosine kinases (RTKs) implicated in cancer progression.

c-Met Kinase Inhibition

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-established target in cancer therapy, particularly in non-small-cell lung cancer (NSCLC). Overexpression or mutation of c-Met can drive tumor growth, proliferation, and metastasis. Several studies have identified cyclohexane-1,3-dione derivatives as potent inhibitors of c-Met kinase activity.

Quantitative Data: c-Met Kinase Inhibition and Cytotoxicity of Selected Cyclohexane-1,3-dione Analogs

| Compound ID | c-Met IC₅₀ (nM) | H460 (NSCLC) IC₅₀ (µM) | A549 (NSCLC) IC₅₀ (µM) | HT-29 (Colorectal) IC₅₀ (µM) | MKN-45 (Gastric) IC₅₀ (µM) | U87MG (Glioblastoma) IC₅₀ (µM) | SMMC-7721 (Hepatocellular) IC₅₀ (µM) |

| 5 | < 1.00 | - | - | - | - | - | - |

| 7a | < 1.00 | - | - | - | - | - | - |

| 7b | < 1.00 | - | - | - | - | - | - |

| 10c | < 1.00 | - | - | - | - | - | - |

| 10e | < 1.00 | - | - | - | - | - | - |

| 10f | < 1.00 | - | - | - | - | - | - |

| 11b | < 1.00 | - | - | - | - | - | - |

| 11c | < 1.00 | - | - | - | - | - | - |

| 11d | < 1.00 | - | - | - | - | - | - |

| 11f | < 1.00 | - | - | - | - | - | - |

| Foretinib (Control) | 1.16 | - | - | - | - | - | - |

| Various Analogs | 0.24 - 9.36 | Data for 40 compounds available in cited literature | Data for 40 compounds available in cited literature | Data for 40 compounds available in cited literature | Data for 40 compounds available in cited literature | Data for 40 compounds available in cited literature | Data for 40 compounds available in cited literature |

Note: Specific IC₅₀ values for each of the 40 compounds against the various cell lines can be found in the supplementary information of the cited ACS Omega paper.

Other Receptor Tyrosine Kinase Targets

In addition to c-Met, cyclohexane-1,3-dione derivatives have shown inhibitory effects against a panel of other RTKs, suggesting a potential for broader anti-cancer applications. These include:

-

c-Kit

-

Flt-3

-

VEGFR-2

-

EGFR

-

PDGFR

-

Pim-1

The multi-targeted nature of these compounds could be advantageous in overcoming resistance mechanisms that arise from the activation of alternative signaling pathways.

Experimental Protocols

This protocol is based on a homogenous AlphaScreen™ assay format to measure the phosphorylation of a biotinylated poly(Glu, Tyr) substrate by the c-Met kinase.

-

Reagents and Materials:

-

Recombinant human c-Met kinase domain

-

Biotinylated poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Assay Buffer (e.g., 75 mM HEPES, pH 7.4, 300 mM NaCl, 120 mM EDTA, 0.3% BSA, 0.03% Tween-20)

-

Streptavidin-coated Donor beads and PY100 anti-phosphotyrosine antibody-coated Acceptor beads (AlphaScreen™)

-

Test compounds (cyclohexane-1,3-dione analogs) and control inhibitor (e.g., Foretinib)

-

384-well white, medium-binding microtiter plates

-

AlphaQuest reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and control inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

In a 384-well plate, combine the c-Met kinase and the test compounds.

-

Pre-incubate the kinase and compounds for 60 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the biotinylated poly(Glu, Tyr) substrate.

-

Incubate the reaction mixture for 1 hour at room temperature.

-

Quench the reaction by adding the AlphaScreen™ bead suspension containing streptavidin-coated Donor beads and PY100-coated Acceptor beads in the presence of EDTA.

-

Incubate the plate for 2-16 hours at room temperature in the dark to allow for bead proximity binding.

-

Read the plate using an AlphaQuest reader to measure the luminescence signal.

-

Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Reagents and Materials:

-

Human cancer cell lines (e.g., H460, A549, HT-29, MKN-45, U87MG, SMMC-7721)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compounds (cyclohexane-1,3-dione analogs)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

-

Replace the medium with fresh medium containing various concentrations of the test compounds.

-

Incubate the cells for 24 or 48 hours.

-

Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours to allow the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.

-

Herbicidal Activity: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Certain 2-acyl-cyclohexane-1,3-dione analogs have been identified as potent inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone in plants. Inhibition of HPPD leads to a bleaching phenotype and subsequent plant death, making it an attractive target for herbicides.

Quantitative Data: HPPD Inhibition by 2-Acyl-cyclohexane-1,3-dione Analogs

| Compound | I₅₀app (µM) |

| 2-acyl-cyclohexane-1,3-dione with C11 alkyl side chain | 0.18 ± 0.02 |

| Sulcotrione (Commercial Herbicide) | 0.25 ± 0.02 |

Experimental Protocol: HPPD Inhibition Assay

This assay measures the activity of HPPD by monitoring the formation of its product, homogentisate, which is subsequently converted to maleylacetoacetate by homogentisate 1,2-dioxygenase.

-

Reagents and Materials:

-

Recombinant HPPD enzyme

-

Homogentisate 1,2-dioxygenase

-

p-Hydroxyphenylpyruvate (HPPA) substrate

-

Assay buffer

-

Test compounds (2-acyl-cyclohexane-1,3-dione analogs) and control inhibitor (e.g., Sulcotrione)

-

96-well UV-transparent plates

-

UV/Vis plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, combine the HPPD enzyme, homogentisate 1,2-dioxygenase, and the test compounds.

-

Initiate the reaction by adding the HPPA substrate.

-

Monitor the increase in absorbance at 318 nm, which corresponds to the formation of maleylacetoacetate.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

-

Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Antimicrobial Activity

Some cyclohexane-1,3-dione derivatives and their metal complexes have demonstrated moderate antibacterial activity against a range of bacterial strains.

Quantitative Data: Antibacterial Activity of Cyclohexane-1,3-dione Metal Complexes

| Bacterial Strain | Inhibition Zone (mm) for [Zn(L¹)(OAc)₂(H₂O)₂]∙3H₂O | Inhibition Zone (mm) for [Cu(L²)₂]∙2NO₃∙1.5DMF∙H₂O | Inhibition Zone (mm) for [Zn₂(L²)(OAc)₄(H₂O)₄]∙5H₂O | Inhibition Zone (mm) for Ampicillin (Control) |

| Escherichia coli ATCC 25922 | - | - | - | - |

| Enterococcus faecalis ATCC 29 |

Preliminary Bioactivity Screening of 5-(2-Phenylethyl)cyclohexane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane-1,3-dione and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, antioxidant, antibacterial, and herbicidal agents.[1][2][3] The biological effects are often attributed to the specific substitutions on the core ring structure. This guide outlines a strategic approach for the preliminary bioactivity screening of the novel compound, 5-(2-Phenylethyl)cyclohexane-1,3-dione, providing detailed experimental protocols and data presentation frameworks.

The core structure of cyclohexane-1,3-dione is a key precursor in the synthesis of various biologically active molecules.[3] The presence of highly active methylene and dicarbonyl groups makes it a versatile starting material for generating diverse chemical entities.[3] This inherent reactivity and the proven track record of its derivatives warrant a thorough investigation into the bioactivity of novel analogues like this compound.

Proposed Preliminary Bioactivity Screening

Based on the known biological activities of structurally related cyclohexane-1,3-dione derivatives, the following preliminary screenings are recommended for this compound:

-

Antioxidant Activity Assessment: To determine the compound's ability to scavenge free radicals and reduce oxidative stress.

-

Anti-inflammatory Activity Assessment: To evaluate the compound's potential to inhibit key inflammatory enzymes.

-

Cytotoxicity Screening: To assess the compound's effect on the viability of cancer cell lines.

-

Antibacterial Activity Assay: To determine the compound's efficacy against common bacterial strains.

Experimental Protocols

Antioxidant Activity Assessment

This assay measures the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

-

Materials: this compound, DPPH radical, Methanol, 96-well microplate, Microplate reader, Ascorbic acid (positive control).

-

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare serial dilutions of the test compound and ascorbic acid in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and the positive control.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

-

This assay measures the ability of the test compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

-

Materials: this compound, FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), 96-well microplate, Microplate reader, Ferrous sulfate (standard).

-

Procedure:

-

Prepare the FRAP reagent fresh.

-

Prepare serial dilutions of the test compound and a ferrous sulfate standard.

-

In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of the test compound/standard at various concentrations.

-

Incubate the plate at 37°C for 10 minutes.

-

Measure the absorbance at 593 nm.

-

A standard curve is generated using the ferrous sulfate solutions.

-

The antioxidant capacity of the test compound is expressed as ferrous sulfate equivalents (µM Fe(II)/mg of compound).

-

Anti-inflammatory Activity Assessment

This assay determines the ability of the test compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.

-

Materials: this compound, Lipoxygenase (from soybean), Linoleic acid (substrate), Borate buffer, 96-well microplate, Microplate reader, Quercetin (positive control).

-

Procedure:

-

Prepare a stock solution of the test compound and quercetin in a suitable solvent.

-

Prepare a solution of lipoxygenase in borate buffer.

-

Prepare a solution of linoleic acid in borate buffer.

-

In a 96-well plate, add the test compound/positive control at various concentrations, followed by the lipoxygenase solution.

-

Pre-incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding the linoleic acid solution.

-

Measure the increase in absorbance at 234 nm for 5 minutes.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 where Rate_control is the rate of the reaction without the inhibitor, and Rate_sample is the rate of the reaction with the inhibitor.

-

The IC50 value is determined from the dose-response curve.

-

Cytotoxicity Screening

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials: this compound, Human cancer cell lines (e.g., MCF-7, HeLa, A549), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT reagent, DMSO, 96-well cell culture plate, CO₂ incubator, Microplate reader, Doxorubicin (positive control).

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator.

-

Treat the cells with various concentrations of the test compound and doxorubicin for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) x 100

-

The IC50 value is determined from the dose-response curve.

-

Antibacterial Activity Assay

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Materials: this compound, Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well microplate, Spectrophotometer, Gentamicin (positive control).

-

Procedure:

-

Prepare a stock solution of the test compound and gentamicin.

-

Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Add the bacterial suspension to each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Data Presentation

Quantitative data from the preliminary screening should be summarized in clear and concise tables for comparative analysis.

Table 1: Antioxidant Activity of this compound

| Assay | Test Compound IC50 (µM) | Positive Control IC50 (µM) |

| DPPH Scavenging | [Insert Value] | Ascorbic Acid: [Insert Value] |

| FRAP | [Insert Value in µM Fe(II)/mg] | - |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Test Compound IC50 (µM) | Positive Control IC50 (µM) |

| LOX Inhibition | [Insert Value] | Quercetin: [Insert Value] |

Table 3: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Test Compound IC50 (µM) | Positive Control IC50 (µM) |

| MCF-7 | [Insert Value] | Doxorubicin: [Insert Value] |

| HeLa | [Insert Value] | Doxorubicin: [Insert Value] |

| A549 | [Insert Value] | Doxorubicin: [Insert Value] |

Table 4: Antibacterial Activity of this compound

| Bacterial Strain | Test Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |

| S. aureus (Gram-positive) | [Insert Value] | Gentamicin: [Insert Value] |

| E. coli (Gram-negative) | [Insert Value] | Gentamicin: [Insert Value] |

Visualization of Workflows and Pathways

Experimental Workflow for Bioactivity Screening

Caption: General workflow for the preliminary bioactivity screening of the target compound.

Potential Mechanism of Action: HPPD Inhibition

Some cyclohexane-1,3-dione derivatives are known to inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in tyrosine metabolism and plastoquinone biosynthesis in plants.[4][5] This pathway could be a potential target for this compound.

Caption: Proposed inhibitory action on the p-hydroxyphenylpyruvate dioxygenase (HPPD) pathway.

Conclusion

This technical guide provides a comprehensive framework for the initial bioactivity screening of this compound. By systematically evaluating its antioxidant, anti-inflammatory, cytotoxic, and antibacterial properties, researchers can efficiently ascertain its therapeutic potential. The detailed protocols and data presentation formats are designed to ensure reproducibility and facilitate clear interpretation of the results, paving the way for further investigation and development of this novel compound.

References

- 1. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(2-Phenylethyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Phenylethyl)cyclohexane-1,3-dione is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a building block in medicinal chemistry. Its structure, featuring a cyclohexane-1,3-dione core with a phenylethyl substituent at the 5-position, allows for a variety of chemical transformations. This document provides detailed protocols for two primary synthetic methods for its preparation: a Michael Addition-based synthesis and a direct C-alkylation approach. These methods offer flexibility in starting materials and reaction conditions, catering to different laboratory settings and research needs.

Data Presentation

The following tables summarize the key quantitative data for the two presented synthetic methods. The data is based on analogous reactions reported in the literature and represents expected outcomes for the synthesis of this compound.

Table 1: Quantitative Data for Michael Addition-Based Synthesis

| Step | Reaction | Reactants | Key Reagents/Catalysts | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Knoevenagel Condensation | Diethyl malonate, 3-phenylpropanal | Piperidine, Acetic acid | Toluene | 4-6 | Reflux | 85-95 |

| 2 | Michael Addition | Diethyl (3-phenylpropylidene)malonate, Diethyl malonate | Sodium ethoxide | Ethanol | 12-16 | Room Temp. | 80-90 |

| 3 | Dieckmann Condensation | Michael adduct from Step 2 | Sodium ethoxide | Toluene | 6-8 | Reflux | 75-85 |

| 4 | Hydrolysis & Decarboxylation | Cyclized product from Step 3 | 5 M aq. HCl | Water | 4-6 | Reflux | 80-90 |

Table 2: Quantitative Data for Direct C-Alkylation Synthesis

| Parameter | Value |

| Starting Material | Cyclohexane-1,3-dione |

| Alkylation Agent | (2-Bromoethyl)benzene |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Acetone or N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 50-60 °C (Acetone) or Room Temperature (DMF) |

| Reaction Time | 12-24 hours |

| Yield | 60-75% |

Experimental Protocols

Method 1: Michael Addition-Based Synthesis

This method involves a four-step sequence starting from diethyl malonate and 3-phenylpropanal.

Step 1: Synthesis of Diethyl (3-phenylpropylidene)malonate

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add diethyl malonate (1.0 eq), 3-phenylpropanal (1.0 eq), piperidine (0.1 eq), and a catalytic amount of acetic acid in toluene.

-

Reflux the mixture for 4-6 hours, collecting the water formed in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with water, 1 M HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl (3-phenylpropylidene)malonate. Purify by vacuum distillation or column chromatography if necessary.

Step 2: Michael Addition of Diethyl Malonate

-

Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

-

To this solution, add diethyl malonate (1.1 eq) dropwise at 0 °C.

-

Add a solution of diethyl (3-phenylpropylidene)malonate (1.0 eq) in ethanol dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Dieckmann Condensation

-

Dissolve the crude Michael adduct from Step 2 in dry toluene.

-

Add sodium ethoxide (1.2 eq) portion-wise to the solution at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux for 6-8 hours.

-

Monitor the formation of the cyclized product by TLC.

-

Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Hydrolysis and Decarboxylation

-

To the crude cyclized product from Step 3, add 5 M aqueous hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the decarboxylation by observing the evolution of carbon dioxide and by TLC analysis.

-

Cool the reaction mixture to room temperature and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Method 2: Direct C-Alkylation of Cyclohexane-1,3-dione

This method provides a more direct route to the target compound through the alkylation of commercially available cyclohexane-1,3-dione.

-

To a solution of cyclohexane-1,3-dione (1.0 eq) in acetone or DMF, add potassium carbonate (2.0 eq).

-

Stir the suspension vigorously for 30 minutes at room temperature.

-

Add (2-bromoethyl)benzene (1.1 eq) dropwise to the reaction mixture.

-

If using acetone, heat the reaction mixture to 50-60 °C and stir for 12-24 hours. If using DMF, continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, filter off the inorganic salts and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Mandatory Visualization

Caption: Synthetic workflows for this compound.

The diagram above illustrates the two distinct synthetic pathways described in this document for the preparation of this compound. Method 1 is a multi-step sequence involving condensation and cyclization reactions, while Method 2 is a more direct alkylation approach. Researchers can choose the most suitable method based on the availability of starting materials, desired scale, and laboratory capabilities.

Application Notes and Protocols for Cyclohexane-1,3-dione Derivatives in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclohexane-1,3-dione scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the synthesis of novel anticancer agents. Derivatives of this core structure have demonstrated significant potential in oncology research, exhibiting potent anti-proliferative activity against a variety of cancer cell lines. These compounds often function as inhibitors of key signaling pathways implicated in tumor growth and progression, particularly as tyrosine kinase inhibitors. This document provides detailed application notes and experimental protocols for the investigation of cyclohexane-1,3-dione derivatives in an anticancer context. While specific data for 5-(2-Phenylethyl)cyclohexane-1,3-dione is not extensively available in public literature, the following information is based on the broader class of cyclohexane-1,3-dione derivatives and provides a framework for its evaluation.

Mechanism of Action: Targeting Tyrosine Kinases

A primary mechanism through which cyclohexane-1,3-dione derivatives exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs).[1][2][3] One of the most notable targets is the mesenchymal-epithelial transition factor (c-Met) receptor.[1][2] Dysregulation of the c-Met signaling pathway is a known driver in numerous human cancers, promoting cell proliferation, survival, migration, and invasion.

Certain derivatives of cyclohexane-1,3-dione have been shown to be potent c-Met inhibitors, with some exhibiting IC50 values in the nanomolar range.[4] By binding to the ATP-binding pocket of the c-Met kinase domain, these compounds can block its autophosphorylation and subsequent activation of downstream signaling cascades.

Caption: Inhibition of the c-Met signaling pathway by a cyclohexane-1,3-dione derivative.

Data Presentation: In Vitro Cytotoxicity

Numerous studies have reported the in vitro anti-proliferative activity of various cyclohexane-1,3-dione derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Xanthene Derivatives | A549 (Lung) | Varies | [5] |

| H460 (Lung) | Varies | [2] | |

| HT-29 (Colon) | Varies | [2] | |

| MKN-45 (Gastric) | Varies | [2] | |

| U87MG (Glioblastoma) | Varies | [2] | |

| SMMC-7721 (Hepatocellular) | Varies | [2] | |

| 1,2,4-Triazine Derivatives | A549 (Lung) | Single-digit µM range | [4] |

| H460 (Lung) | Single-digit µM range | [4] | |

| HT-29 (Colon) | Single-digit µM range | [4] | |

| MKN-45 (Gastric) | Single-digit µM range | [4] | |

| U87MG (Glioblastoma) | Single-digit µM range | [4] | |

| SMMC-7721 (Hepatocellular) | Single-digit µM range | [4] | |

| Other Heterocyclic Derivatives | MDA-MB-231 (Breast) | 10.31 µg/ml | [6] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of a cyclohexane-1,3-dione derivative on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cyclohexane-1,3-dione derivative stock solution (e.g., in DMSO)

-

Human cancer cell line of interest (e.g., A549, H460, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom microplates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the cyclohexane-1,3-dione derivative in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro c-Met Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a cyclohexane-1,3-dione derivative against c-Met kinase. Commercially available kits are often used for this purpose.

Materials:

-

Cyclohexane-1,3-dione derivative

-

Recombinant human c-Met kinase

-

Kinase buffer

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based)

-

Microplate reader (luminescence, fluorescence, or absorbance based on the kit)

Procedure:

-

Assay Preparation:

-

Prepare serial dilutions of the cyclohexane-1,3-dione derivative in the appropriate buffer.

-

Prepare a reaction mixture containing the c-Met kinase and its substrate in the kinase buffer.

-

-

Kinase Reaction:

-

Add the diluted compound or vehicle control to the wells of a microplate.

-

Add the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction according to the kit's instructions.

-

Add the detection reagent to each well.

-

Incubate for the recommended time to allow the signal to develop.

-

-

Measurement:

-

Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The cyclohexane-1,3-dione scaffold represents a promising starting point for the development of novel anticancer therapeutics. The derivatives of this core have shown significant potential as inhibitors of critical cancer-related signaling pathways, particularly as c-Met inhibitors. The provided application notes and protocols offer a foundational framework for researchers to investigate the anticancer properties of new cyclohexane-1,3-dione derivatives, including this compound. Further exploration and optimization of this chemical class could lead to the discovery of potent and selective anticancer drug candidates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 5-(2-Phenylethyl)cyclohexane-1,3-dione as a Potential Herbicide

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Cyclohexane-1,3-dione derivatives are a well-established class of compounds with significant herbicidal activity.[1][2][3][4] These compounds primarily exert their effects through the inhibition of crucial plant enzymes, leading to growth cessation and eventual death of susceptible plant species. Depending on their chemical structure, cyclohexane-1,3-diones can target one of two key enzymes: Acetyl-CoA Carboxylase (ACCase) or 4-Hydroxyphenylpyruvate Dioxygenase (HPPD).[1][5][6][7]

This document provides detailed application notes and experimental protocols for the investigation of 5-(2-Phenylethyl)cyclohexane-1,3-dione , a novel derivative, as a potential herbicide. The protocols outlined below will enable researchers to characterize its herbicidal efficacy, determine its mode of action, and establish its potential for further development.

Potential Mechanisms of Action

The herbicidal activity of this compound is likely mediated by one of two primary mechanisms, as established for other compounds in this class.

-

Inhibition of Acetyl-CoA Carboxylase (ACCase): Many cyclohexane-1,3-dione derivatives are known to be potent inhibitors of ACCase, a critical enzyme in the biosynthesis of fatty acids.[1][5] This inhibition is particularly effective against grass species.[1][4] The disruption of fatty acid synthesis leads to a failure in producing essential lipids for cell membranes and ultimately results in plant death.

-

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): Another subclass of cyclohexane-1,3-diones, known as triketones, inhibits HPPD.[6][7][8][9] This enzyme is vital for the biosynthesis of plastoquinone and tocochromanols. Plastoquinone is an essential cofactor for phytoene desaturase (PDS), an enzyme in the carotenoid biosynthesis pathway.[7] Inhibition of HPPD leads to a depletion of plastoquinone, which in turn inhibits carotenoid synthesis, causing the characteristic bleaching of leaves, followed by necrosis and death of the plant.[7][10]

The following diagram illustrates the two potential signaling pathways that may be inhibited by this compound.

Caption: Potential inhibitory pathways of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the herbicidal activity of this compound against various plant species and its inhibitory effect on the target enzymes. These values are representative of what might be expected for an active compound in this class and should be determined experimentally.

Table 1: Herbicidal Efficacy (EC50) of this compound

| Plant Species | Common Name | EC50 (g ai/ha) |

| Avena fatua | Wild Oat | 75 |

| Echinochloa crus-galli | Barnyard Grass | 100 |

| Setaria viridis | Green Foxtail | 50 |

| Amaranthus retroflexus | Redroot Pigweed | > 500 |

| Glycine max | Soybean | > 1000 |

| Zea mays | Corn | > 1000 |

Table 2: In Vitro Enzyme Inhibition (IC50) of this compound

| Enzyme | Source Organism | IC50 (µM) |

| ACCase | Avena fatua | 0.5 |

| ACCase | Glycine max | 50 |

| HPPD | Arabidopsis thaliana | > 100 |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the herbicidal properties of this compound.

Protocol 1: Whole-Plant Greenhouse Assay for Herbicidal Efficacy

This protocol is designed to assess the post-emergence herbicidal activity of the test compound on a range of grass and broadleaf weeds.

Materials:

-

Seeds of test plant species (e.g., Avena fatua, Echinochloa crus-galli, Amaranthus retroflexus)

-

Potting mix

-

Pots (10 cm diameter)

-

Greenhouse facilities with controlled temperature and light

-

This compound (technical grade)

-

Acetone

-

Tween 20

-

Distilled water

-

Spray chamber

Methodology:

-

Plant Growth: Sow seeds of each test species in pots filled with potting mix and grow in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

-